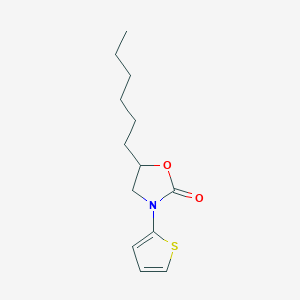
5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one: is a heterocyclic compound that features both thiophene and oxazolidinone rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one typically involves the formation of the oxazolidinone ring through intramolecular cyclization. One common method is the reaction of N-allylcarbamates with hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of oxazolidinones can be applied. This includes optimizing reaction conditions to maximize yield and purity, and employing scalable techniques such as continuous flow synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one involves its interaction with molecular targets in bacterial cells. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis . This leads to the inhibition of bacterial growth and replication.
Comparación Con Compuestos Similares
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar applications to linezolid.
Contezolid: A newer oxazolidinone antibiotic under clinical investigation.
Uniqueness: 5-Hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C13H19NO2S |
|---|---|
Peso molecular |
253.36 g/mol |
Nombre IUPAC |
5-hexyl-3-thiophen-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H19NO2S/c1-2-3-4-5-7-11-10-14(13(15)16-11)12-8-6-9-17-12/h6,8-9,11H,2-5,7,10H2,1H3 |
Clave InChI |
LCRYNVVGKIQRJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CN(C(=O)O1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















